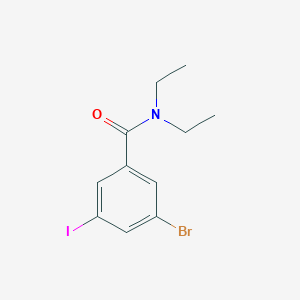

3-Bromo-N,N-diethyl-5-iodobenzamide

Description

3-Bromo-N,N-diethyl-5-iodobenzamide is a halogenated benzamide derivative with a molecular formula of $ \text{C}{11}\text{H}{12}\text{Br}\text{IN}\text{O} $. Its structure features a benzene ring substituted with bromine at position 3 and iodine at position 5, while the amide nitrogen is functionalized with two ethyl groups. The diethylamide moiety enhances steric bulk and lipophilicity compared to simpler benzamides, impacting solubility and metabolic stability .

Properties

IUPAC Name |

3-bromo-N,N-diethyl-5-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMDKGPADDSTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-diethyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method includes the following steps:

Iodination: The iodination step involves the use of iodine (I2) or an iodine-containing reagent like potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-N,N-diethyl-5-iodobenzamide can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, where the benzamide moiety is oxidized to form corresponding carboxylic acids or other derivatives. Reduction reactions may involve the reduction of the bromine or iodine atoms to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers are formed.

Oxidation Products: Carboxylic acids or ketones are common oxidation products.

Reduction Products: Dehalogenated benzamides or amines are typical reduction products.

Scientific Research Applications

Chemistry: 3-Bromo-N,N-diethyl-5-iodobenzamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. It serves as a precursor for various functionalized benzamides and other derivatives.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its halogenated structure may impart unique biological activities, making it a candidate for the development of antimicrobial, anticancer, or anti-inflammatory agents.

Industry: The compound finds applications in the development of advanced materials, including polymers and liquid crystals. Its unique electronic properties due to the presence of bromine and iodine atoms make it suitable for use in electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-5-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. The compound may also modulate signaling pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

3-Bromo-5-iodobenzamide (B568)

- Structure : Lacks N,N-diethyl substitution; the amide group is unsubstituted.

- Properties : Reduced lipophilicity ($ \log P \approx 2.8 $) compared to the diethyl derivative due to the absence of alkyl groups. The unsubstituted amide allows for hydrogen bonding, increasing aqueous solubility.

- Applications : Serves as a precursor for Suzuki-Miyaura cross-coupling reactions in drug discovery .

5-Bromo-2-iodobenzamide (B083)

- Structure : Halogens at positions 2 (iodo) and 5 (bromo) on the benzene ring.

- Lower molecular symmetry may reduce crystallinity compared to para-substituted analogs .

N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a)

- Structure : Trifluoromethyl group at position 5 instead of iodine; amide group linked to a second benzene ring.

- Properties : The electron-withdrawing trifluoromethyl group enhances electrophilicity and metabolic stability. Higher $ \log P $ ($ \approx 4.1 $) due to increased hydrophobicity.

- Applications : Reported as a BCR-ABL kinase inhibitor for chronic myeloid leukemia treatment .

N-Substituted Benzamide Derivatives

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

- Structure : N,N-dimethyl substitution and trifluoromethyl group at position 5.

- Properties : Dimethyl groups reduce steric hindrance compared to diethyl, lowering molecular weight ($ \text{MW} = 336.1 \, \text{g/mol} $). The trifluoromethyl group increases resistance to oxidative metabolism.

- Synthesis : Achieved via palladium-catalyzed coupling or direct trifluoromethylation .

3-Bromo-5-fluoro-N,N-diethylaniline

Hydrazide and Schiff Base Analogs

3-Bromo-N’-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide

- Structure : Benzohydrazide derivative with a bromo substituent and Schiff base linkage.

- Properties : The hydrazide group enables metal coordination, useful in catalysis. Crystallographic studies reveal planar geometry, facilitating π-π stacking .

3-Bromo-N′-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide

- Structure : Diiodo-substituted Schiff base.

- Applications: Exhibits antimicrobial activity due to iodine’s electronegativity and the phenolic hydroxyl group’s hydrogen-bonding capability .

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Halogen Substituents | N-Substituents | $ \log P $ | Key Applications |

|---|---|---|---|---|---|

| 3-Bromo-N,N-diethyl-5-iodobenzamide | 396.03 | Br (3), I (5) | Diethyl | ~3.9 | Drug intermediate |

| 3-Bromo-5-iodobenzamide (B568) | 339.98 | Br (3), I (5) | None | ~2.8 | Cross-coupling precursor |

| 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide | 336.10 | Br (3), CF₃ (5) | Dimethyl | ~4.1 | Kinase inhibitor |

| 3-Bromo-5-fluoro-N,N-diethylaniline | 246.12 | Br (3), F (5) | Diethyl | ~2.5 | Fluorinated API intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.